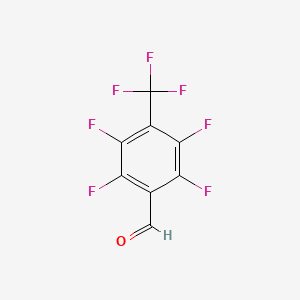

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

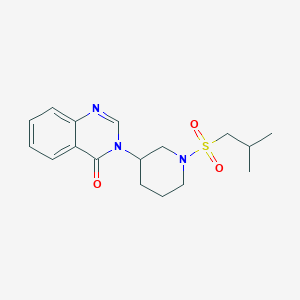

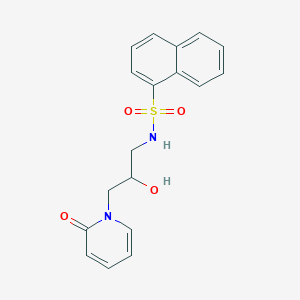

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde, also known as 4-trifluoromethyl-2,3,5,6-tetrafluorobenzaldehyde, is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. This compound is a colorless solid with a melting point of 55°C and a boiling point of 79°C. It is soluble in many organic solvents and is relatively unreactive compared to other aldehydes. Its structure consists of a benzene ring with four fluorine atoms attached to the ring at the 4, 2, 5, and 6 positions. The trifluoromethyl group is attached to the benzene ring at the 4 position.

Applications De Recherche Scientifique

Synthesis and Porphyrin Production

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde has been utilized in an efficient synthesis process. This compound, specifically 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, was obtained via iodination at low temperature. It has been further employed in the synthesis of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin, which serves as a potential precursor for supramolecular assemblies (Leroy et al., 2004).

Trifluorovinylation and Tetrafluoroethylenation

Another application involves the reaction with 1,2-bis(dimethylphenylsilyl)tetrafluoroethane, leading to trifluorovinylated and tetrafluoroethylenated products. This reaction showcases its role in producing specific fluorinated structures (Hagiwara & Fuchikami, 1997).

Biological Activity Studies

In the field of biology, this compound has been synthesized to study its biological significance against tested bacteria and fungus. Fluorinated compounds like 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde have shown activity towards various bacterial strains and Candida albicans (Raache et al., 2016).

Functionalisation of Benzene Derivatives

The compound is involved in the regioselective functionalization of benzene derivatives, leading to the production of various benzaldehydes and benzoic acids. This demonstrates its utility in synthetic organic chemistry (Dmowski & Piasecka-Maciejewska, 1998).

Application in Cycloaddition Reactions

It also finds use in cycloaddition reactions, specifically in the hydrative cyclization of 2-enynylbenzaldehydes, which has been applied to the synthesis of complex organic compounds like faveline (Oh et al., 2010).

Role in Anticancer Research

In anticancer research, derivatives of this compound, specifically thiosemicarbazones, have been synthesized and combined with cisplatin to enhance efficacy against various cancer cell lines, showcasing its potential in drug development (Medina-Reyes et al., 2019).

Mécanisme D'action

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde . For instance, extreme temperatures or pH levels might affect the compound’s stability, while the presence of other molecules might influence its binding to its targets.

Propriétés

IUPAC Name |

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF7O/c9-4-2(1-16)5(10)7(12)3(6(4)11)8(13,14)15/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKDRIDXWMEATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2802224.png)

![2-Chloro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]propanamide](/img/structure/B2802225.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2802226.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802234.png)

![N-(3-ethylphenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2802236.png)

![3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2802238.png)